molecular formula C13H11Cl2NO3 B4924454 2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide

2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B4924454
M. Wt: 300.13 g/mol
InChI Key: YHPISGWNTVELKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a compound related to 2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide, involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide. This process, performed in tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate, highlights the complex synthesis routes for such chlorophenoxy acetamides. The optimized conditions include a reaction temperature of 80°C, a reaction time of 4 hours, and specific reactant ratios, achieving a yield of up to 75% (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of related chlorophenoxy acetamides has been elucidated using various techniques including quantum chemical calculations and X-ray crystallography. Studies have provided insights into the conformation, vibrational spectroscopic, electronic, and thermodynamic properties, highlighting the complex interactions within these molecules (N. Choudhary et al., 2014).

Chemical Reactions and Properties

The reactivity of chlorophenoxy acetamides towards electrophilic and nucleophilic attacks has been predicted by mapping the molecular electrostatic potential. Furthermore, natural bond orbital (NBO) analysis has shed light on the atomic charges, electronic exchange interactions, and charge delocalization, offering a deep insight into their chemical behavior and potential applications (N. Choudhary et al., 2014).

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c14-11-4-3-9(6-12(11)15)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPISGWNTVELKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide

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